2-(6-Fluoro-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)-N,N-dimethylacetamide
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Overview
Description
2-(6-Fluoro-2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)-N,N-dimethylacetamide is a complex organic compound characterized by its unique spirocyclic structure. This compound features a fluorine atom attached to the indene moiety, which is fused to a piperidine ring. The presence of the N,N-dimethylacetamide group further enhances its chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Fluoro-2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)-N,N-dimethylacetamide typically involves multiple steps One common approach starts with the preparation of the indene derivative, followed by the formation of the spirocyclic piperidine ringSpecific reagents and catalysts, such as palladium or platinum-based catalysts, are often used to facilitate these reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial for optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
2-(6-Fluoro-2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)-N,N-dimethylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Scientific Research Applications
2-(6-Fluoro-2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)-N,N-dimethylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(6-Fluoro-2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)-N,N-dimethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the spirocyclic structure play a crucial role in its binding affinity and selectivity. The compound may modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydrospiro[indene-1,4’-piperidine]
- 6-Fluoro-2,3-dihydrospiro[1H-indene-1,4’-piperidine]
- tert-Butyl 6-fluoro-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate
Uniqueness
Compared to similar compounds, 2-(6-Fluoro-2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)-N,N-dimethylacetamide stands out due to its unique combination of the fluorine atom and the N,N-dimethylacetamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(5-fluorospiro[1,2-dihydroindene-3,4'-piperidine]-1-yl)-N,N-dimethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O/c1-20(2)16(21)9-12-11-17(5-7-19-8-6-17)15-10-13(18)3-4-14(12)15/h3-4,10,12,19H,5-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAVSQBBFSWSEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1CC2(CCNCC2)C3=C1C=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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